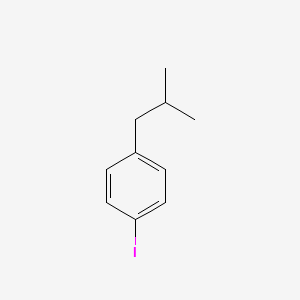

1-Iodo-4-isobutylbenzene

Description

BenchChem offers high-quality 1-Iodo-4-isobutylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-4-isobutylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXHPJSTZKDDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464467 | |

| Record name | 1-Iodo-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85609-09-2 | |

| Record name | 1-Iodo-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Iodo-4-isobutylbenzene from Isobutylbenzene

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-iodo-4-isobutylbenzene, a key intermediate in pharmaceutical and fine chemical manufacturing. The document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the core chemical principles, a comparative analysis of synthetic methodologies, and field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is grounded in authoritative scientific literature to uphold the highest standards of technical accuracy and trustworthiness.

Introduction: Strategic Importance of 1-Iodo-4-isobutylbenzene

1-Iodo-4-isobutylbenzene (CAS No. 85609-09-2) is an aromatic iodide of significant interest, primarily serving as a crucial building block in the synthesis of more complex molecules.[1][2][3][4][5] Its molecular structure, featuring an iodine atom para to an isobutyl group on a benzene ring, makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. The isobutylbenzene moiety is notably a core structural component of several non-steroidal anti-inflammatory drugs (NSAIDs), making this iodo-derivative a valuable precursor in pharmaceutical development.

This guide focuses on the direct synthesis of 1-iodo-4-isobutylbenzene from the readily available starting material, isobutylbenzene. The primary transformation discussed is the electrophilic aromatic substitution (SEAr) reaction, a cornerstone of aromatic chemistry. We will dissect the mechanistic underpinnings of this reaction and present a critical evaluation of various iodinating systems.

Core Principles: The Electrophilic Aromatic Iodination of Isobutylbenzene

The conversion of isobutylbenzene to 1-iodo-4-isobutylbenzene is achieved through electrophilic aromatic substitution (SEAr). This process involves the replacement of a hydrogen atom on the aromatic ring with an electrophilic iodine species.[6]

Reaction Mechanism and Regioselectivity

The SEAr mechanism proceeds via a two-step pathway:

-

Formation of the Sigma Complex: The π-electrons of the isobutylbenzene ring act as a nucleophile, attacking an electrophilic iodine species (I⁺). This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]

-

Deprotonation and Re-aromatization: A weak base in the reaction medium abstracts a proton from the carbon atom bearing the iodine, restoring the aromatic system and yielding the final product.[7][9]

The isobutyl group (–CH₂CH(CH₃)₂) is an alkyl group, which is an electron-donating group by induction. Consequently, it activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[8] Due to the steric bulk of the isobutyl group, the para position is significantly less hindered than the two ortho positions. Therefore, the iodination of isobutylbenzene overwhelmingly yields the para-substituted product, 1-iodo-4-isobutylbenzene.

Caption: General mechanism for the electrophilic iodination of isobutylbenzene.

The Challenge of Iodination

Direct iodination of aromatic compounds is inherently more challenging than chlorination or bromination.[10] Molecular iodine (I₂) is the least electrophilic of the common halogens, and the reaction is often reversible.[11] The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent that can reduce the iodinated product back to the starting arene, shifting the equilibrium away from the desired product.[11]

To overcome these thermodynamic and kinetic hurdles, practical iodination methods must:

-

Increase the electrophilicity of the iodine species.

-

Remove the HI byproduct as it is formed.

This is typically achieved by using an oxidizing agent in conjunction with molecular iodine or by employing pre-formed, highly electrophilic iodinating reagents.[12][13]

Comparative Analysis of Synthetic Methodologies

Several effective methods exist for the iodination of isobutylbenzene. The choice of method depends on factors such as substrate sensitivity, cost, scale, and safety considerations.

Method A: Molecular Iodine with an Oxidizing Agent

This classic approach utilizes affordable molecular iodine (I₂) in the presence of a strong oxidizing agent. The oxidant serves a dual purpose: it oxidizes I₂ to a more potent electrophilic species (effectively I⁺) and consumes the HI byproduct, driving the reaction to completion.[13][14]

-

Common Oxidants: Nitric acid (HNO₃), iodic acid (HIO₃), hydrogen peroxide (H₂O₂), and sodium percarbonate are frequently used.[12][14][15]

-

Mechanism of Action: For example, nitric acid oxidizes HI back to I₂, preventing the reverse reaction.[11] 2 HI + 2 HNO₃ → I₂ + 2 NO₂ + 2 H₂O

-

Advantages: Low cost of the iodine source (I₂).

-

Disadvantages: Often requires strongly acidic and harsh reaction conditions, which may not be suitable for sensitive substrates. The use of strong oxidants can also lead to side reactions and presents safety hazards.

Method B: Iodine Monochloride (ICl)

Iodine monochloride is a highly effective interhalogen reagent for aromatic iodination.[7] The I-Cl bond is polarized due to the higher electronegativity of chlorine, rendering the iodine atom electrophilic (Iᵅ⁺-Clᵅ⁻) and highly reactive towards electron-rich aromatic rings.[7][11]

-

Mechanism: The reaction proceeds via the standard SEAr mechanism, where the aromatic ring directly attacks the electrophilic iodine of ICl.[7][9]

-

Advantages: High reactivity and efficiency, often leading to clean and rapid conversions at or below room temperature.

-

Disadvantages: ICl is corrosive, moisture-sensitive, and more expensive than molecular iodine. Careful handling is required.[7]

Method C: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a versatile and mild source of electrophilic iodine.[16][17][18] It is particularly valuable for substrates that are sensitive to the harsh conditions of other methods. The reactivity of NIS is often enhanced by the addition of a protic or Lewis acid catalyst.

-

Activation: Catalytic amounts of acids, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid, activate the N-I bond, increasing the electrophilicity of the iodine atom.[16][19]

-

Advantages: Mild reaction conditions, high regioselectivity, and excellent functional group tolerance make it a preferred reagent in complex molecule synthesis.[18] The succinimide byproduct is generally easy to remove.

-

Disadvantages: NIS is significantly more expensive than I₂ or ICl, making it less suitable for large-scale industrial synthesis unless the cost is justified by its selectivity and mildness.[20]

Data Summary

| Method | Reagent System | Typical Solvent | Conditions | Key Advantages | Key Disadvantages |

| A | I₂ / Oxidant (e.g., HNO₃) | Acetic Acid | Room Temp. to 50 °C | Low cost of iodine source. | Harsh conditions, potential for side reactions (nitration), safety concerns.[14] |

| B | Iodine Monochloride (ICl) | CH₂Cl₂, CCl₄, Acetic Acid | 0 °C to Room Temp. | High reactivity, clean conversion, fast reaction times. | Reagent is corrosive and moisture-sensitive, higher cost.[7] |

| C | N-Iodosuccinimide (NIS) / Acid Catalyst | CH₂Cl₂, CH₃CN | Room Temp. | Mild conditions, high selectivity, good for sensitive substrates. | High reagent cost.[18][20] |

Detailed Experimental Protocols

The following protocols are provided as detailed, self-validating guides for laboratory execution. Researchers should perform their own risk assessments prior to any experimental work.

Protocol 1: Iodination using Iodine Monochloride (ICl)

This protocol is adapted from established procedures for the electrophilic iodination of arenes.[7][9]

-

Materials and Reagents:

-

Isobutylbenzene (1.0 eq)

-

Iodine monochloride (1.05 eq, 1.0 M solution in CH₂Cl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel.

-

-

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add isobutylbenzene (1.0 eq). Dissolve it in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the iodine monochloride solution (1.05 eq) dropwise via a dropping funnel over 15-20 minutes. Controlled addition is crucial as the reaction can be exothermic.[7]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution to neutralize any unreacted ICl (the dark color will disappear).

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-iodo-4-isobutylbenzene.

-

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol leverages the mild and selective nature of NIS, activated by trifluoroacetic acid.[16][19]

-

Materials and Reagents:

-

Isobutylbenzene (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq, catalytic)

-

Anhydrous Acetonitrile (CH₃CN)

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser.

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve isobutylbenzene (1.0 eq) and N-Iodosuccinimide (1.1 eq) in anhydrous acetonitrile.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor consumption of the starting material by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the solution with 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: The resulting crude oil can be purified by flash column chromatography (eluting with hexanes) to afford the pure product.

-

Caption: A generalized workflow for the synthesis and purification of 1-iodo-4-isobutylbenzene.

Safety and Handling Precautions

All iodination procedures must be conducted in a well-ventilated chemical fume hood.[21] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Iodine (I₂): Gives off irritating vapors and can cause skin and respiratory tract irritation. It will stain skin and clothing.[22]

-

Iodine Monochloride (ICl): A highly corrosive and toxic substance. It reacts violently with water. Handle with extreme care under anhydrous conditions.[7]

-

N-Iodosuccinimide (NIS): An irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Acids (HNO₃, H₂SO₄, TFA): Highly corrosive and can cause severe burns. Handle with extreme caution.[23]

-

Quenching: Reactions involving iodine or electrophilic iodine reagents should be quenched with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution to neutralize any reactive excess.[9]

-

Waste Disposal: All halogenated organic waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of 1-iodo-4-isobutylbenzene from isobutylbenzene via electrophilic aromatic substitution is a robust and well-established transformation. The choice between using molecular iodine with an oxidant, iodine monochloride, or N-iodosuccinimide depends on a careful balance of cost, scale, reaction conditions, and substrate sensitivity. For large-scale, cost-driven syntheses, methods involving I₂/oxidant or ICl may be preferable. For high-value, sensitive, or small-scale applications, the mildness and selectivity of NIS offer a distinct advantage. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

- Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride - Benchchem. ()

- IODINATION SAFETY PRECAUTIONS - Environment, Health & Safety - University of Michigan. ()

- Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbon

- A Green Alternative for the Direct Aerobic Iodination of Arenes Using Molecular Iodine and a POM@MOF Catalyst | ACS Applied Materials & Interfaces - ACS Public

- Iodine Monochloride: A Versatile Catalyst in Organic Synthesis - Benchchem. ()

- Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media.

- Iodinations: Standard Operating Procedures | The University of Vermont. ()

- Iodine Clock Reaction Safety. ()

- Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. ()

- A Convenient Procedure for the Iodination of Arenes - ResearchG

- Selective C–H Iodin

- Iodine 125-I ( 125 I) safety information and specific handling precautions 125 I is considered toxic because of its affinity for. ()

- Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. - Semantic Scholar. ()

- ICSC 0167 - IODINE - International Chemical Safety Cards (ICSCs). ()

- N-Iodosuccinimide (NIS) - Organic Chemistry Portal. ()

- N-Iodosuccinimide - Wikipedia. ()

- Electrophilic halogen

- 1-Iodo-4-isobutylbenzene 85609-09-2 wiki - Guidechem. ()

- Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry. ()

- N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. ()

- Carbonyl compound iodination: Aliphatic compound iodination reactions (4)

- Why is Iodination of Benzene Difficult? - CurlyArrows Organic Chemistry. ()

- 16.2: Other Aromatic Substitutions - Chemistry LibreTexts. ()

- 1-Iodo-4-isobutylbenzene [CAS: 85609-09-2] - Ivy Fine Chemicals. ()

- Isobutylbenzene synthesis - ChemicalBook. ()

- Iodination of activated aromatics by using I2/ HNO3/AcOH - Baba Farid Group of Institutions. ()

- 1-Iodo-4-isobutylbenzene | C10H13I | CID 11391295 - PubChem. ()

- 85609-09-2 | 1-Iodo-4-isobutylbenzene - ChemScene. ()

- An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodin

- Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroomma

- An In-depth Technical Guide to the Electrophilic Iodin

- An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions - eGrove - University of Mississippi. ()

- A Facile Synthesis of Ionic Liquid-Supported Iodosylbenzenes - ResearchG

- 1-Iodo-4-isobutylbenzene | 85609-09-2 - ChemicalBook. ()

Sources

- 1. Page loading... [guidechem.com]

- 2. ivychem.com [ivychem.com]

- 3. 1-Iodo-4-isobutylbenzene | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1-Iodo-4-isobutylbenzene | 85609-09-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. d-nb.info [d-nb.info]

- 11. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]

- 12. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 15. Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 17. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 18. calibrechem.com [calibrechem.com]

- 19. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 20. Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21 – Chemia [chemia.manac-inc.co.jp]

- 21. ehs.umich.edu [ehs.umich.edu]

- 22. ICSC 0167 - IODINE [chemicalsafety.ilo.org]

- 23. websites.nku.edu [websites.nku.edu]

1-Iodo-4-isobutylbenzene chemical properties and structure

An In-depth Technical Guide to 1-Iodo-4-isobutylbenzene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Iodo-4-isobutylbenzene, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical properties, structure, synthesis, and reactivity, with a focus on its practical application in creating complex molecular architectures.

Introduction and Strategic Importance

1-Iodo-4-isobutylbenzene (IUPAC Name: 1-iodo-4-(2-methylpropyl)benzene) is an aromatic organoiodine compound that serves as a pivotal building block in modern synthesis.[1][2] Its structure, featuring a para-substituted benzene ring with a sterically significant isobutyl group and a highly reactive iodo-substituent, makes it an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The isobutylphenyl moiety is a key structural feature in numerous pharmacologically active molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. While not a direct precursor in the classic Ibuprofen synthesis, this functionalized derivative provides a powerful handle for chemists to introduce this valuable pharmacophore into novel molecular scaffolds, facilitating the exploration of new chemical space in drug discovery.

Physicochemical Properties and Molecular Structure

The utility of 1-Iodo-4-isobutylbenzene in synthesis is directly linked to its distinct physicochemical properties and molecular structure. The presence of the iodine atom significantly influences its reactivity, while the isobutyl group impacts its solubility and steric profile.

Data Presentation: Core Properties

| Property | Value | Source |

| CAS Number | 85609-09-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃I | [1][3] |

| Molecular Weight | 260.11 g/mol | [1][3] |

| Appearance | Liquid (Typical) | N/A |

| SMILES | CC(C)CC1=CC=C(C=C1)I | [1][3] |

| InChIKey | YLXHPJSTZKDDLN-UHFFFAOYSA-N | [1] |

| LogP | 3.48 - 4.2 | [1][3] |

| Storage | Sealed in dry, 2-8°C, keep in dark place | [3][4] |

The structure is defined by two key components:

-

The Isobutyl Group : This branched alkyl chain is electron-donating (by induction and hyperconjugation), activating the aromatic ring towards electrophilic substitution. It is an ortho, para-directing group, and its steric bulk heavily favors substitution at the sterically unhindered para position.

-

The Iodo Group : The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group. This high reactivity is the cornerstone of its utility in transition-metal-catalyzed cross-coupling reactions.[5][6][7]

Spectroscopic Profile

Structural elucidation and purity assessment of 1-Iodo-4-isobutylbenzene rely on standard spectroscopic techniques. While raw spectra are instrument-dependent, the expected profile is predictable.

-

¹H NMR : The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, typically as two distinct doublets in the δ 7.0-7.8 ppm region, corresponding to the protons ortho and meta to the iodine atom. The isobutyl group would show a doublet for the six methyl protons (around δ 0.9 ppm), a multiplet for the methine proton (CH), and a doublet for the methylene protons (CH₂) adjacent to the aromatic ring.

-

¹³C NMR : The carbon spectrum will display four distinct signals for the aromatic carbons, with the carbon atom bonded to iodine being significantly shifted. Four additional signals will correspond to the carbons of the isobutyl group.

-

Mass Spectrometry (MS) : GC-MS analysis would show a prominent molecular ion peak (M⁺) at m/z ≈ 260.[1][8] Common fragmentation patterns would include the loss of the iodine atom ([M-127]⁺) and cleavage of the isobutyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic C-H stretching frequencies for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons, along with aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.

Synthesis of 1-Iodo-4-isobutylbenzene

The most direct and common synthesis route is the electrophilic iodination of isobutylbenzene. The para regioselectivity is driven by the directing effect and steric hindrance of the isobutyl group.

Experimental Protocol: Electrophilic Iodination

Objective: To synthesize 1-Iodo-4-isobutylbenzene from isobutylbenzene.

Materials:

-

Isobutylbenzene (starting material)

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or nitric acid (HNO₃) as an oxidizing agent

-

Glacial acetic acid (solvent)

-

Dichloromethane (extraction solvent)

-

5% Sodium thiosulfate solution (aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isobutylbenzene in glacial acetic acid.

-

Add iodine (I₂) powder to the solution.

-

Slowly add the oxidizing agent (e.g., periodic acid) portion-wise to the stirring mixture. The oxidant is crucial to generate the electrophilic iodine species in situ.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Wash the organic layer sequentially with 5% sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure 1-Iodo-4-isobutylbenzene.

Workflow and Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The oxidizing agent reacts with I₂ to form a potent electrophile (such as I⁺), which is then attacked by the electron-rich π-system of the isobutylbenzene ring.

Caption: Synthesis workflow for 1-Iodo-4-isobutylbenzene.

Key Reactions and Applications in Drug Development

The synthetic value of 1-Iodo-4-isobutylbenzene lies almost entirely in the reactivity of its C-I bond, making it a superior substrate for palladium-catalyzed cross-coupling reactions.[5]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[6][9] This reaction is a workhorse in the pharmaceutical industry for constructing biaryl scaffolds.

Objective: To synthesize 4-isobutyl-1,1'-biphenyl.

Materials:

-

1-Iodo-4-isobutylbenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)

-

A phosphine ligand (e.g., XPhos, SPhos) if using Pd(OAc)₂

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (base)[10]

-

Toluene and water (solvent system)

Procedure:

-

To a Schlenk flask, add 1-Iodo-4-isobutylbenzene, phenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

-

Heat the mixture (e.g., to 90-100°C) with vigorous stirring for several hours until TLC or GC-MS indicates consumption of the starting material.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the biaryl product.

The choice of palladium catalyst, ligand, base, and solvent is critical for an efficient reaction. The base activates the boronic acid, facilitating the transmetalation step, which is often rate-limiting. Aryl iodides undergo oxidative addition to Pd(0) much more readily than aryl bromides or chlorides, allowing for milder reaction conditions.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes, which are valuable intermediates and structural motifs in pharmaceuticals.[11][12]

Objective: To synthesize 1-(4-isobutylphenyl)-2-phenylethyne.

Materials:

-

1-Iodo-4-isobutylbenzene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (catalyst)

-

Copper(I) iodide (CuI) (co-catalyst)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (base and solvent)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 1-Iodo-4-isobutylbenzene in the amine base (e.g., triethylamine).

-

Add the palladium catalyst (1-3 mol%) and copper(I) iodide (2-5 mol%).

-

Add phenylacetylene (1.1 equivalents) dropwise to the stirring mixture.

-

Stir the reaction at room temperature or with gentle heating until completion is confirmed by TLC.

-

Filter the reaction mixture through a pad of celite to remove the amine salt precipitate and catalyst residues.

-

Rinse the celite pad with an organic solvent like ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

The reaction is prized for its mild conditions and functional group tolerance.[11] The dual-catalyst system involves a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[13][14]

Safety and Handling

As a chemical reagent, 1-Iodo-4-isobutylbenzene requires careful handling to ensure laboratory safety.

-

Hazards : The compound is classified as a flammable liquid and is very toxic to aquatic life with long-lasting effects.[15] Avoid release to the environment.

-

Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[16]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] It should be protected from light.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-Iodo-4-isobutylbenzene is a high-value, versatile synthetic intermediate whose importance is rooted in the predictable and high reactivity of its carbon-iodine bond. Its utility in cornerstone reactions like the Suzuki and Sonogashira couplings provides medicinal and materials chemists with a reliable tool for introducing the isobutylphenyl group into complex target molecules. A thorough understanding of its properties, synthesis, and reactivity enables researchers to leverage this building block effectively, accelerating innovation in drug discovery and materials science.

References

-

PubChem. (n.d.). 1-Iodo-4-isobutylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. Retrieved from [Link]

-

Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

The Science Snail. (2018). Synthesis of isobutylbenzene from benzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Ma, R., et al. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. The Royal Society of Chemistry. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of Pd-catalyst and 100 equivalent of boronic ester 9/10. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. 1-Iodo-4-isobutylbenzene | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. 85609-09-2|1-Iodo-4-isobutylbenzene|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. calibrechem.com [calibrechem.com]

- 7. nbinno.com [nbinno.com]

- 8. rsc.org [rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of 1-Iodo-4-isobutylbenzene in Modern Synthesis

An In-Depth Technical Guide to 1-Iodo-4-isobutylbenzene for Advanced Research

To the experienced researcher, the value of a chemical intermediate is not merely in its structure, but in its potential. 1-Iodo-4-isobutylbenzene (CAS No. 85609-09-2) stands as a prime example of such a strategic molecule.[1][2] As a derivative of isobutylbenzene—the direct precursor to the widely used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen—this compound offers a robust platform for pharmaceutical innovation.

The introduction of an iodine atom onto the aromatic ring transforms a relatively inert hydrocarbon into a highly versatile synthetic building block. The carbon-iodine bond is the most reactive of the haloarene series, making it an exceptional leaving group for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is the cornerstone of its utility in medicinal chemistry and materials science, enabling the construction of complex molecular architectures through established and novel cross-coupling methodologies. This guide provides a detailed examination of its physical properties, spectroscopic signature, synthesis, and critical applications for professionals in drug development and chemical research.

Part 1: Core Physicochemical and Computed Properties

A comprehensive understanding of a compound's physical properties is fundamental to its application in a laboratory setting, informing decisions on reaction conditions, purification methods, and storage. The properties of 1-Iodo-4-isobutylbenzene are summarized below.

| Property | Value | Source |

| CAS Number | 85609-09-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃I | [1][3] |

| Molecular Weight | 260.11 g/mol | [1][3] |

| IUPAC Name | 1-iodo-4-(2-methylpropyl)benzene | [1] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | |

| Boiling Point (Predicted) | 242.3 ± 9.0 °C at 760 mmHg | |

| Flash Point (Predicted) | 105.8 ± 7.7 °C | |

| Refractive Index (Predicted) | 1.566 | |

| LogP (Octanol/Water Partition) | 4.2 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| SMILES | CC(C)CC1=CC=C(C=C1)I | [1][3] |

| InChIKey | YLXHPJSTZKDDLN-UHFFFAOYSA-N | [1] |

Note: Several physical properties, such as boiling and melting points, are computationally predicted values as definitive experimental data is not widely published. These predictions provide useful estimates for experimental design.

Part 2: Spectroscopic Characterization

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for both the aromatic and the isobutyl moieties.

-

Aromatic Region (δ 7.0-7.7 ppm): The para-substitution pattern will result in a classic AA'BB' system. We expect two signals, each integrating to 2H. The protons ortho to the iodine atom (H-3, H-5) would appear as a doublet around δ 7.5-7.7 ppm, while the protons ortho to the isobutyl group (H-2, H-6) would appear as a doublet at a more upfield position, likely around δ 7.0-7.2 ppm.

-

Isobutyl Group (δ 0.9-2.5 ppm): This will present three characteristic signals.

-

A doublet at ~δ 2.4-2.5 ppm (2H), corresponding to the benzylic methylene protons (-CH₂-).

-

A multiplet (nonet) at ~δ 1.8-1.9 ppm (1H), corresponding to the methine proton (-CH-).

-

A doublet at ~δ 0.9 ppm (6H), corresponding to the two equivalent methyl groups (-CH₃).

-

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum should display 7 unique signals corresponding to the 10 carbon atoms in the molecule.

-

Aromatic Carbons (δ 90-150 ppm):

-

Ipso-Carbon (C-I): The carbon directly attached to the iodine atom is expected to be the most upfield of the aromatic signals, appearing around δ 90-95 ppm due to the heavy atom effect of iodine.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical δ 128-145 ppm range. The carbon bearing the isobutyl group (C-4) would be at the downfield end of this range.

-

-

Aliphatic Carbons (δ 22-46 ppm): Based on isobutylbenzene data, the signals for the isobutyl group are expected around δ 45 ppm (-CH₂-), δ 30 ppm (-CH-), and δ 22 ppm (-CH₃).[4]

Expected Mass Spectrum (EI)

Electron ionization mass spectrometry is expected to show a clear molecular ion and predictable fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 260, corresponding to the molecular weight of the compound.[1]

-

Key Fragments:

-

[M - I]⁺: A significant peak at m/z = 133, resulting from the loss of the iodine atom.

-

[C₄H₉]⁺: A peak at m/z = 57, corresponding to the isobutyl cation, which is often a base peak for such structures.

-

[I]⁺: A peak at m/z = 127, characteristic of the iodine cation.[5]

-

Expected Infrared (IR) Spectrum

The IR spectrum provides information on the functional groups present.

-

C-H Stretching (Aromatic): 3100-3000 cm⁻¹

-

C-H Stretching (Aliphatic): 3000-2850 cm⁻¹

-

C=C Stretching (Aromatic Ring): ~1600 cm⁻¹ and ~1480 cm⁻¹

-

C-I Stretching: A characteristic absorption in the fingerprint region, typically between 600-500 cm⁻¹.[6]

Part 3: Synthesis Protocol - Direct Electrophilic Iodination

The most efficient synthesis of 1-Iodo-4-isobutylbenzene is via the direct electrophilic iodination of isobutylbenzene. Standard iodination with molecular iodine (I₂) is a reversible process because the hydrogen iodide (HI) byproduct is a strong reducing agent that converts the product back to the starting material.[7] Therefore, an oxidizing or activating agent is required to consume the HI and drive the reaction to completion. A modern and highly effective method utilizes Selectfluor™ as an activator for elemental iodine.[8]

Rationale for Method Selection

This protocol, adapted from the work of Stavber et al., is chosen for its high efficiency, regioselectivity, and mild reaction conditions.[8] Selectfluor™ (F-TEDA-BF₄) activates molecular iodine, generating a potent electrophilic iodinating species. The isobutyl group is a moderately activating ortho-, para-director. Due to significant steric hindrance at the ortho positions, the iodination occurs almost exclusively at the para position.

Experimental Workflow: Iodination of Isobutylbenzene

Caption: Experimental workflow for the synthesis of 1-Iodo-4-isobutylbenzene.

Step-by-Step Methodology

-

Reaction Setup: To a solution of isobutylbenzene (1.0 mmol, 1.0 eq) and elemental iodine (0.5 mmol, 0.5 eq) in acetonitrile (10 mL) in a round-bottom flask, add Selectfluor™ (1.0 mmol, 1.0 eq) portion-wise with stirring at room temperature.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL) to quench unreacted iodine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel using hexanes as the eluent to yield pure 1-Iodo-4-isobutylbenzene.

Part 4: Reactivity and Applications in Drug Development

The primary value of 1-Iodo-4-isobutylbenzene lies in its utility as a substrate for transition-metal-catalyzed cross-coupling reactions. The C-I bond is sufficiently weak to readily undergo oxidative addition to a low-valent metal center (e.g., Pd(0)), initiating a catalytic cycle.

This reactivity allows for the strategic installation of the 4-isobutylphenyl moiety onto a wide range of molecular scaffolds, a common tactic in the development of new pharmaceutical agents.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern medicinal chemistry. 1-Iodo-4-isobutylbenzene is an excellent substrate for this reaction.

Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction enables chemists to couple the isobutylbenzene fragment with other complex aromatic or heteroaromatic systems, providing a direct route to novel analogues of known drugs or entirely new chemical entities for high-throughput screening. Other important reactions include the Heck, Sonogashira, and Buchwald-Hartwig aminations, all of which leverage the high reactivity of the C-I bond.

Part 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-Iodo-4-isobutylbenzene is not widely available, safe handling procedures can be established based on data for structurally related compounds such as iodobenzene and other haloalkanes.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (nitrile or neoprene), and a lab coat.[9] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Aryl iodides can be light-sensitive and may discolor over time; storage in an amber bottle or in the dark is recommended to maintain purity.[9]

-

Incompatibilities: Keep away from strong oxidizing agents.[9]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[10] Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

Stavber, S., Kralj, P., & Zupan, M. (2002). Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes. Synthesis, 2002(11), 1513-1518. Available at: [Link]

-

PubChem. (n.d.). (4-Iodobutyl)benzene. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 1-tert-Butyl-4-iodobenzene. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 1-Iodo-4-isobutylbenzene. National Center for Biotechnology Information. Retrieved from: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-iodobutane. Retrieved from: [Link]

-

Testbook. (2021). The direct iodination of benzene is not possible cause. Retrieved from: [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST Chemistry WebBook. Retrieved from: [Link]

-

Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 1-iodobutane. Retrieved from: [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-iodobutane. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from: [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST Chemistry WebBook. Retrieved from: [Link]

-

University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 17. Retrieved from: [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-methyl-. NIST Chemistry WebBook. Retrieved from: [Link]

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-iodobutane. Retrieved from: [Link]

Sources

- 1. 1-Iodo-4-isobutylbenzene | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. Isobutylbenzene(538-93-2) 13C NMR spectrum [chemicalbook.com]

- 5. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. testbook.com [testbook.com]

- 8. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. egrove.olemiss.edu [egrove.olemiss.edu]

A Senior Application Scientist's Guide to Sourcing 1-Iodo-4-isobutylbenzene for Pharmaceutical Research & Development

Introduction: The Unseen Pillar of a Blockbuster Drug

In the intricate world of pharmaceutical synthesis, the quality of a starting material is not merely a parameter; it is the foundation upon which the efficacy and safety of the final active pharmaceutical ingredient (API) are built. 1-Iodo-4-isobutylbenzene (CAS No. 85609-09-2), a seemingly simple aromatic iodide, exemplifies this principle.[1][2] Its primary claim to fame is its role as a key intermediate in modern, greener synthetic routes to Ibuprofen, one of the most widely consumed nonsteroidal anti-inflammatory drugs (NSAIDs) globally.[3][4] The Boots-Hoechst-Celanese (BHC) process, a landmark in industrial green chemistry, utilizes a derivative of this compound to achieve a more atom-economical synthesis compared to the original Boots process.[3] For researchers and drug development professionals, selecting a reliable commercial supplier of this critical precursor is a decision that directly impacts reaction efficiency, impurity profiles, and ultimately, project timelines and success. This guide provides a technical framework for navigating the commercial landscape, evaluating critical quality attributes, and validating suppliers to ensure a consistent and high-quality supply chain.

The Commercial Supplier Landscape: A Comparative Analysis

The market for 1-Iodo-4-isobutylbenzene is populated by a range of suppliers, from large global distributors to specialized niche manufacturers. The choice of supplier often depends on the scale of research, from discovery chemistry requiring milligram quantities to process development needing multi-kilogram batches. Below is a comparative analysis of representative commercial offerings.

| Supplier | Product Example | Purity Specification | Available Quantities | Notes |

| ChemScene | CS-0154241 | ≥95% | Custom/Bulk | Focuses on providing a wide range of reagents for drug discovery.[5] |

| Ivy Fine Chemicals | 151103 | Not specified | 100mg, 250mg, Bulk | Offers small-scale quantities suitable for initial research and development.[6] |

| BLD Pharm | 85609-09-2 | Not specified | Various | Provides online documentation like NMR and HPLC for some products.[7] |

| LookChem Aggregator | 85609-09-2 | ≥99% (Stated by some vendors) | Varies by vendor | An aggregator platform listing multiple, often smaller, manufacturers.[8] |

Note: Purity, availability, and pricing are subject to change. Researchers should always obtain lot-specific Certificates of Analysis.

Critical Quality Attributes (CQAs) for 1-Iodo-4-isobutylbenzene

Simply sourcing a chemical by its CAS number is insufficient for rigorous scientific work. The following CQAs must be carefully considered as they have direct mechanistic consequences on subsequent chemical transformations.

-

Assay and Purity: A high-purity starting material (ideally >99% by GC) is paramount. Lower purity introduces contaminants that can act as catalyst poisons or generate side products that are structurally similar to the desired product, creating significant downstream purification challenges.

-

Isomeric Purity: The synthesis of 1-Iodo-4-isobutylbenzene can potentially generate ortho- and meta-isomers. These isomers may participate in subsequent reactions, leading to regioisomeric impurities in the final API that can be difficult and costly to separate.

-

Residual Solvents and Reagents: The manufacturing process may leave trace amounts of solvents or unreacted reagents. These can interfere with sensitive reactions, particularly organometallic catalysis.

-

Heavy Metal Content: For reactions employing palladium, copper, or other transition metal catalysts, trace amounts of other metals in the starting material can inhibit or completely shut down catalysis. A supplier's Certificate of Analysis (CoA) should ideally provide information on metal content.

A comprehensive CoA is a non-negotiable document. It serves as the primary declaration of a product's quality, detailing the specific analytical tests performed and the lot-specific results.[9] Researchers must scrutinize the CoA for the methods used (e.g., GC, NMR, HPLC) and ensure they are appropriate for detecting relevant impurities.[10]

Workflow for Supplier Qualification and Incoming Material Validation

Selecting a supplier should be a systematic process. The following workflow provides a robust framework for qualifying a new vendor and ensuring the consistent quality of 1-Iodo-4-isobutylbenzene.

Sources

- 1. 1-Iodo-4-isobutylbenzene | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 4. medicilon.com [medicilon.com]

- 5. chemscene.com [chemscene.com]

- 6. ivychem.com [ivychem.com]

- 7. 85609-09-2|1-Iodo-4-isobutylbenzene|BLD Pharm [bldpharm.com]

- 8. 1-Iodo-4-isobutylbenzene, CasNo.85609-09-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. eliminox.co.uk [eliminox.co.uk]

- 10. Quality Control Testing and Analysis | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Starting Material and Synthesis of Ibuprofen

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the industrial synthesis of ibuprofen, with a primary focus on the selection of the starting material and the evolution of synthetic pathways. We will delve into the causality behind the process choices, offering insights grounded in chemical principles and industrial application. Every protocol and mechanism is presented with the intent of providing a self-validating system of understanding for the discerning scientific audience.

The Strategic Selection of Isobutylbenzene: The Cornerstone of Ibuprofen Synthesis

The journey to synthesize ibuprofen, chemically known as (±)-2-(4-isobutylphenyl)propanoic acid, begins with a critical choice of starting material. The vast majority of industrial syntheses, both historical and contemporary, commence with isobutylbenzene .[1][2][3][4][5][6][7][8][9][10][11] The rationale for this selection is rooted in its structural similarity to the final ibuprofen molecule, providing a cost-effective and efficient scaffold upon which to build the necessary functional groups.

Isobutylbenzene already contains the isobutyl group attached to a phenyl ring, which constitutes a significant portion of the final drug's structure. This pre-existing framework is advantageous as it circumvents the need for more complex and potentially lower-yielding carbon-carbon bond formation steps to construct this moiety. The primary challenge then becomes the introduction of the propionic acid group at the para position of the benzene ring.

The Evolution of Industrial Synthesis: A Tale of Two Processes

The industrial production of ibuprofen is largely dominated by two main synthetic routes, each originating from isobutylbenzene but differing significantly in their efficiency, environmental impact, and atom economy.

The Boots Process: The Original Six-Step Synthesis

First patented in the 1960s by the Boots Company, this was the original method for ibuprofen production.[1][4][7][8][12] While groundbreaking for its time, it is now largely considered inefficient and environmentally burdensome due to its multiple steps and use of stoichiometric reagents rather than catalytic ones.[4][8][13][14][15] This process is characterized by a low atom economy of approximately 40%, meaning a significant portion of the reactants end up as waste.[4][8][14][15]

The key intermediate in the Boots process, as in the more modern BHC process, is 4'-isobutylacetophenone .[3][4][5][8][16][17] This is synthesized via a Friedel-Crafts acylation of isobutylbenzene. The subsequent steps in the Boots process are a lengthy sequence of reactions to convert the acetyl group into the desired propionic acid moiety.

Experimental Protocol: The Boots Process

-

Step 1: Friedel-Crafts Acylation. Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4'-isobutylacetophenone.[4][8]

-

Step 2: Darzens Condensation. The resulting ketone undergoes a Darzens reaction with ethyl chloroacetate and a strong base (like sodium ethoxide) to form an α,β-epoxy ester.[1][4][8]

-

Step 3: Hydrolysis and Decarboxylation. The epoxy ester is then hydrolyzed and decarboxylated, typically with an acid, to yield an aldehyde, 2-(4-isobutylphenyl)propanal.[4][8]

-

Step 4: Oxime Formation. The aldehyde is reacted with hydroxylamine to form an aldoxime.[1][4]

-

Step 5: Dehydration to Nitrile. The oxime is dehydrated, often using acetic anhydride, to produce 2-(4-isobutylphenyl)propionitrile.[1][4]

-

Step 6: Hydrolysis to Carboxylic Acid. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding ibuprofen.[1][4]

The BHC (Boots-Hoechst-Celanese) Process: A Greener, Three-Step Revolution

Developed in the 1980s, the BHC process represents a significant leap forward in green chemistry and industrial efficiency.[1][2][4][7][8][12][14][15][18] This streamlined, three-step synthesis also starts with isobutylbenzene but employs catalytic reactions that dramatically improve the atom economy to around 77-80%.[4][8][13][14][15][18] When the primary byproduct, acetic acid, is recovered and reused, the atom economy can approach an impressive 99%.[8][15][18]

This process not only reduces the number of steps but also minimizes waste by using catalysts that can be recovered and recycled.[7][18]

Experimental Protocol: The BHC "Green" Process

-

Step 1: Friedel-Crafts Acylation. Similar to the Boots process, isobutylbenzene is acylated to form 4'-isobutylacetophenone. However, the BHC process utilizes anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[8][12][18] The HF can be efficiently recovered and reused.[13][18]

-

Step 2: Catalytic Hydrogenation. The 4'-isobutylacetophenone is then reduced to an alcohol, 1-(4-isobutylphenyl)ethanol. This is achieved through catalytic hydrogenation using hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon.[1][3][4][8]

-

Step 3: Catalytic Carbonylation. The final, and most innovative, step is the direct carbonylation of the alcohol intermediate to form ibuprofen. This reaction is carried out using carbon monoxide in the presence of a palladium catalyst.[1][3][4][8]

Comparative Analysis of Synthesis Routes

The superiority of the BHC process over the Boots process is evident in several key metrics:

| Metric | Boots Process | BHC Process |

| Number of Steps | 6 | 3 |

| Starting Material | Isobutylbenzene | Isobutylbenzene |

| Atom Economy | ~40%[4][8][14][15] | ~77-80% (approaching 99% with byproduct recovery)[4][8][13][14][15][18] |

| Key Reagents | Acetic anhydride, ethyl chloroacetate, hydroxylamine | Acetic anhydride, hydrogen, carbon monoxide |

| Catalyst(s) | Aluminum trichloride (stoichiometric, generates waste)[7][8] | Hydrogen fluoride (recyclable), Raney Nickel/Palladium (recyclable)[8][18] |

| Waste Products | Large quantities of aluminum salts and other organic byproducts[8] | Primarily acetic acid (recoverable and reusable)[8][18] |

Visualizing the Synthetic Pathways

The logical flow of these two distinct synthetic routes can be visualized as follows:

Caption: Comparative workflows of the Boots and BHC ibuprofen syntheses.

Conclusion: The Imperative of Green Chemistry in Pharmaceutical Manufacturing

The evolution of ibuprofen synthesis from the cumbersome Boots process to the elegant BHC process is a quintessential case study in the principles of green chemistry. The strategic choice of isobutylbenzene as a starting material laid the foundation for an efficient synthesis, but it was the application of catalytic methods in the BHC process that truly revolutionized the production of this vital medication. For researchers and professionals in drug development, this narrative underscores the critical importance of process optimization, not only for economic viability but also for environmental stewardship. The BHC process demonstrates that a well-designed synthetic pathway can significantly reduce waste, conserve resources, and ultimately lead to a more sustainable pharmaceutical industry.

References

-

Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Ibuprofen - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

The Chemical Journey: Understanding Ibuprofen Synthesis and Properties. (n.d.). Retrieved January 3, 2026, from [Link]

-

The Chemistry Behind Pain Relief: Isobutylbenzene's Role in Ibuprofen Synthesis. (n.d.). Retrieved January 3, 2026, from [Link]

-

Synthesis of ibuprofen from benzene - The Science Snail. (2018, October 11). Retrieved January 3, 2026, from [Link]

-

Ibuprofen Synthesis | Synaptic - Central College. (2019, April 11). Retrieved January 3, 2026, from [Link]

-

Aim at chemical synthesis through Ibuprofen - Medicilon. (2023, January 2). Retrieved January 3, 2026, from [Link]

-

Ibuprofen – a case study in green chemistry. (n.d.). Retrieved January 3, 2026, from [Link]

-

Catalyzing Green Chemistry: From Pharmaceuticals to Silicones and More. (2023, January 31). Retrieved January 3, 2026, from [Link]

-

The BHC Company - Synthesis of Ibuprofen1 - Scheikunde In Bedrijf. (n.d.). Retrieved January 3, 2026, from [Link]

-

Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award - EPA. (2025, March 26). Retrieved January 3, 2026, from [Link]

- Improved Synthesis of Ibuprofen - Green Chemistry For Sustainability. (n.d.).

-

Project on Green Chemistry Process chosen: Production of Ibuprofen Group members. (n.d.). Retrieved January 3, 2026, from [Link]

-

Synthesis of Ibuprofen - Chemistry Steps. (n.d.). Retrieved January 3, 2026, from [Link]

-

Continuous-flow synthesis of ibuprofen using C-H metalation. THF;... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

Classical synthesis of ibuprofen. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches. (n.d.). Retrieved January 3, 2026, from [Link]

- EP0284310A1 - Process for producing ibuprofen - Google Patents. (n.d.).

-

Synthesis route of Boot's synthesis of ibuprofen. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

GREEN SYNTHESIS OF IBUPROFEN. (n.d.). Retrieved January 3, 2026, from [Link]

-

Hoechst-celanese process for ibuprofen. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

- US4981995A - Method for producing ibuprofen - Google Patents. (n.d.).

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 5. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 6. medicilon.com [medicilon.com]

- 7. intechemistry.wordpress.com [intechemistry.wordpress.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistryforsustainability.org [chemistryforsustainability.org]

- 14. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

- 15. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]

- 16. EP0284310A1 - Process for producing ibuprofen - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. epa.gov [epa.gov]

Electrophilic iodination of isobutylbenzene

An In-depth Technical Guide to the Electrophilic Iodination of Isobutylbenzene

Abstract

The introduction of an iodine atom onto an aromatic scaffold is a cornerstone of modern organic synthesis, providing a versatile functional handle for subsequent cross-coupling reactions and the construction of complex molecular architectures. Isobutylbenzene, a readily available industrial feedstock, serves as a critical starting material for numerous applications, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1][2][3] While direct iodination is not the principal industrial route to ibuprofen, the resulting product, 4-iodo-isobutylbenzene, is a highly valuable intermediate for the synthesis of diverse pharmaceutical analogues and fine chemicals. This technical guide provides a comprehensive overview of the electrophilic iodination of isobutylbenzene, grounded in fundamental principles and field-proven methodologies. We will explore the underlying reaction mechanism, dissect the factors governing regioselectivity, and present a comparative analysis of contemporary iodinating agents. Detailed, actionable protocols for laboratory-scale synthesis are provided, aimed at researchers, chemists, and professionals in drug development.

The Foundation: Electrophilic Aromatic Substitution

The functionalization of an aromatic ring with an iodine atom proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. This process is a fundamental reaction class in organic chemistry and involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.[4]

The Core Mechanism

Direct iodination of aromatic compounds with molecular iodine (I₂) is generally a slow and thermodynamically unfavorable process because iodine is the least reactive halogen in electrophilic substitutions.[5] Therefore, the reaction necessitates an activating agent or an oxidizing agent to generate a more potent iodine electrophile, often represented as "I⁺".[6][7] The mechanism can be universally described in three discrete steps:

-

Generation of the Electrophile: An activator or oxidant reacts with the iodine source to produce a highly electrophilic iodine species.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the isobutylbenzene ring acts as a nucleophile, attacking the iodine electrophile. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step of the reaction.[4]

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final iodinated product.

Figure 1: Generalized mechanism for the electrophilic iodination of isobutylbenzene.

Guiding the Substitution: Regioselectivity

The isobutyl group (-CH₂CH(CH₃)₂) on the benzene ring is an alkyl group. As such, it acts as an activating group and an ortho, para-director for incoming electrophiles. This directing effect is primarily due to two factors:

-

Inductive Effect: The alkyl group donates electron density to the ring through the sigma bond, enriching the ring and stabilizing the positively charged sigma complex intermediate.

-

Hyperconjugation: Electron density from the C-H sigma bonds adjacent to the ring can overlap with the π-system, further stabilizing the arenium ion, particularly when the positive charge is located at the ortho or para positions.[8]

While both ortho and para positions are electronically activated, the para position is sterically less hindered than the two ortho positions. Consequently, the electrophilic iodination of isobutylbenzene strongly favors the formation of the para-substituted product, 1-iodo-4-isobutylbenzene .[9][10][11]

A Comparative Analysis of Iodinating Systems

The choice of iodinating agent is critical and dictates reaction conditions, efficiency, and safety. Several classes of reagents are commonly employed, each with distinct advantages and limitations.

| Reagent System | Activating Principle | Typical Conditions | Advantages | Disadvantages |

| I₂ / Silver Salt (e.g., Ag₂SO₄) | In-situ generation of an electrophilic iodine species via precipitation of insoluble silver iodide (AgI).[12] | Dichloromethane, Room Temp. | Mild conditions, good yields for activated arenes, no strong acids required.[5][13] | Stoichiometric use of expensive silver salts, generation of solid waste. |

| Iodine Monochloride (ICl) | The I-Cl bond is polarized (Iᵟ⁺-Clᵟ⁻), making the iodine atom inherently electrophilic.[14] | CH₂Cl₂, CCl₄, or Acetic Acid, 0°C to RT. | Potent electrophile, high reactivity, commercially available. | Corrosive and moisture-sensitive, can potentially introduce chlorine as a byproduct.[15] |

| N-Iodosuccinimide (NIS) | Activation by a protic or Lewis acid (e.g., TFA, BF₃·OEt₂) generates a highly reactive iodinating species.[16][17] | Acetonitrile, CH₂Cl₂, RT. | Easy to handle solid, mild reaction conditions, good selectivity. | Can be expensive for large-scale synthesis, requires an acid catalyst.[17] |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | A hypervalent iodine(III) compound that acts as a powerful oxidant and source of electrophilic iodine.[18][19] | CH₂Cl₂, TFA, RT. | Very high reactivity, effective for de-activated arenes, versatile reagent.[20] | Expensive, stoichiometric oxidant, can lead to over-oxidation or side reactions. |

| I₂ / Oxidizing Acid (e.g., HNO₃, HIO₃) | Strong acid oxidizes I₂ to a potent electrophilic species, such as I⁺ or I₃⁺.[6][21] | H₂SO₄, Acetic Acid, Heat. | Inexpensive reagents, effective for deactivated systems. | Harsh and strongly acidic conditions, risk of nitration or other side reactions, safety concerns. |

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 4-iodo-isobutylbenzene using two distinct and reliable methods.

Protocol A: Iodination using Iodine and Silver(I) Sulfate

This method is based on the mild activation of molecular iodine by a silver salt, which is particularly effective for activated alkylbenzenes.[5][22]

Workflow Diagram:

Figure 2: Experimental workflow for iodination using the Iodine/Silver Sulfate method.

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (CH₂Cl₂, 40 mL).

-

Reagent Addition: Add isobutylbenzene (1.34 g, 10 mmol, 1.0 eq.), molecular iodine (2.54 g, 10 mmol, 1.0 eq.), and silver sulfate (Ag₂SO₄, 3.12 g, 10 mmol, 1.0 eq.).

-

Reaction Execution: Stopper the flask and stir the resulting suspension vigorously at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the yellow precipitate of silver iodide (AgI).

-

Quenching and Extraction: Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 20 mL) to remove any unreacted iodine, followed by water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluent: hexanes) to afford pure 1-iodo-4-isobutylbenzene as a colorless liquid.

Protocol B: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a powerful and direct iodinating agent.[14] Due to its reactivity, it should be handled with care in a well-ventilated fume hood.

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add isobutylbenzene (1.34 g, 10 mmol, 1.0 eq.) dissolved in glacial acetic acid (20 mL). Cool the flask to 0 °C in an ice bath.

-

Reagent Preparation: Prepare a solution of iodine monochloride (1.62 g, 10 mmol, 1.0 eq.) in glacial acetic acid (10 mL).

-

Reagent Addition: Add the ICl solution dropwise to the stirred isobutylbenzene solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and finally with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield 1-iodo-4-isobutylbenzene.

Conclusion

The electrophilic iodination of isobutylbenzene is a robust and highly regioselective transformation that yields the valuable synthetic intermediate 4-iodo-isobutylbenzene. The choice of methodology depends on factors such as scale, cost, and available laboratory infrastructure. Mild methods utilizing iodine activated by silver salts offer excellent selectivity under ambient conditions, while more potent reagents like iodine monochloride provide rapid conversion. A thorough understanding of the underlying electrophilic aromatic substitution mechanism and the directing effects of the isobutyl substituent are paramount for achieving optimal results. The protocols detailed herein serve as a validated starting point for researchers to efficiently access this important iodoarene building block for applications in pharmaceutical and materials science.

References

-

Wikipedia. Ibuprofen. [Link]

-

Medicilon. Aim at chemical synthesis through Ibuprofen. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Pain Relief: Isobutylbenzene's Role in Ibuprofen Synthesis. [Link]

-

The Science Snail. Synthesis of ibuprofen from benzene. [Link]

-

ResearchGate. Iodine Monochloride | Request PDF. [Link]

-

Rhodium.ws. Aromatic Iodination with Iodine and Silver Sulfate. [Link]

-

Wikipedia. (Bis(trifluoroacetoxy)iodo)benzene. [Link]

-

Wikipedia. Electrophilic halogenation. [Link]

-

Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. [Link]

-

National Center for Biotechnology Information. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

-

Organic Chemistry Portal. Iodosobenzene bis(trifluoroacetate), bis(trifluoroacetoxy)iodobenzene, PIFA. [Link]

-

Stanford University. Isotope Enrichment and Stereochemistry of the Products from the Reaction of Electronically Excited Iodine Monochloride. [Link]

-

ChemistryViews. A Mild Iodinating Agent. [Link]

-

Oriental Journal of Chemistry. A Mild Convenient Procedure for Iodination of Aromatic Compounds using Iodine-Silver Salt. [Link]

-

ElectronicsAndBooks.com. The Interaction of Iodine Monochloride with Benzene and Certain of Its Derivatives. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

YouTube. Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. [Link]

-

National Center for Biotechnology Information. (4-Iodobutyl)benzene. [Link]

-

National Center for Biotechnology Information. A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. [Link]

-

University of Mississippi eGrove. Iodination of 3,5-Dichloroanisole Using Silver Salts. [Link]

-

National Center for Biotechnology Information. 1-Iodo-4-isobutylbenzene. [Link]

-

Khan Academy. Electrophilic aromatic substitution mechanism. [Link]

-

MANAC Inc. Carbonyl compound iodination: Aliphatic compound iodination reactions (4). [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

-

National Center for Biotechnology Information. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. medicilon.com [medicilon.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. Page loading... [guidechem.com]

- 10. chemscene.com [chemscene.com]

- 11. 1-Iodo-4-isobutylbenzene | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]